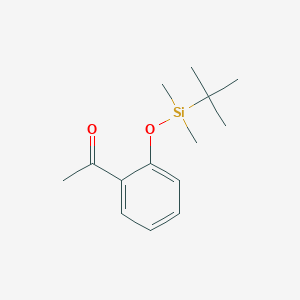
2-Acetyl-T-butyl-dimethylsilyl-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-T-butyl-dimethylsilyl-phenol is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyl-dimethylsilyl group, and an acetyl group is attached to the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of phenolic hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-T-butyl-dimethylsilyl-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxyacetophenone.
Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxyacetophenone is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. This reaction is typically carried out in an anhydrous solvent like dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.
化学反应分析
Types of Reactions
2-Acetyl-T-butyl-dimethylsilyl-phenol undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The silyl protecting group can be removed using fluoride ions, typically from a source like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Carboxy-T-butyl-dimethylsilyl-phenol.
Reduction: 2-Hydroxyethyl-T-butyl-dimethylsilyl-phenol.
Deprotection: 2-Hydroxyacetophenone.
科学研究应用
2-Acetyl-T-butyl-dimethylsilyl-phenol is used in various scientific research applications:
Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Acetyl-T-butyl-dimethylsilyl-phenol primarily involves the protection of phenolic hydroxyl groups. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required.
相似化合物的比较
Similar Compounds
- 2-Tert-butyl-dimethylsilyloxyacetophenone
- 2-(Tert-butyl-dimethylsilyloxy)ethanol
Uniqueness
2-Acetyl-T-butyl-dimethylsilyl-phenol is unique due to its specific combination of an acetyl group and a tert-butyl-dimethylsilyl-protected phenol. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
120820-40-8 |
|---|---|
分子式 |
C14H21O2Si |
分子量 |
249.40 g/mol |
IUPAC 名称 |
1-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H21O2Si/c1-9(15)12-11(16)8-7-10(14(2,3)4)13(12)17(5)6/h7-8,16H,1-6H3 |
InChI 键 |
QFNADLUOXFINME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1[Si](C)C)C(C)(C)C)O |
同义词 |
2-ACETYL-T-BUTYL-DIMETHYLSILYL-PHENOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















